N-(4-butylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
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Description
N-(4-butylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18FN5O and its molecular weight is 339.374. The purity is usually 95%.
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Scientific Research Applications
Electrochromic Materials
One study focuses on the synthesis and electrochromic properties of polyamides with pendent carbazole groups, derived from similar compounds. These materials exhibit reversible color changes and good redox-stability, indicating potential applications in electrochromic devices and displays (Hsiao et al., 2013).
Antiallergic Activity
Another area of application is in the development of antiallergic medications. Research on 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and their isomeric N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides has shown significant antiallergic activity, suggesting their potential in treating allergies (Ford et al., 1986).
Antitumor Agents
The synthesis and chemistry of imidazotetrazines, including compounds with similar structures, have demonstrated promising broad-spectrum antitumor activity. These findings support their exploration as potential cancer therapeutics (Stevens et al., 1984).
Serotonin Receptor Agonists
Research on indolebutylpiperazines as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors includes compounds with similar functionalities. Such compounds may have applications in treating depression and anxiety disorders (Heinrich et al., 2004).
Angiotensin II Receptor Antagonists
A series of N-(biphenylylmethyl)imidazoles, including structurally related compounds, have been developed as nonpeptide angiotensin II receptor antagonists. These findings have implications for the treatment of hypertension (Carini et al., 1991).
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-2-3-4-13-5-9-15(10-6-13)20-18(25)17-21-23-24(22-17)16-11-7-14(19)8-12-16/h5-12H,2-4H2,1H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAFYLLPLGRVML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.